Sudan I-d5

Descripción general

Descripción

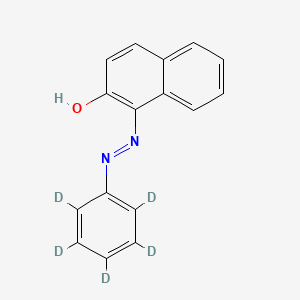

Sudan I-d5, also known as 1-Phenylazo-2-naphthol-d5, is a deuterated form of Sudan I, a synthetic azo dye. It is primarily used as an analytical standard in various scientific applications. The compound has a molecular formula of C16H7D5N2O and a molecular weight of 253.31 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sudan I-d5 involves the diazotization of aniline-d5 followed by coupling with 2-naphthol. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used to generate the diazonium salt from aniline-d5. This intermediate then reacts with 2-naphthol in an alkaline medium to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated aniline ensures the incorporation of deuterium atoms, which is crucial for its application as an internal standard in analytical methods .

Análisis De Reacciones Químicas

Types of Reactions

Sudan I-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group leads to the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Sudan I-d5 is extensively used in scientific research, particularly in:

Analytical Chemistry: As an internal standard for the quantification of azo dyes in various matrices using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry.

Environmental Science: Monitoring and detection of illegal dyes in food and environmental samples.

Biological Research: Studying the metabolic pathways and degradation products of azo dyes in biological systems.

Industrial Applications: Quality control and assurance in the production of dyes and related compounds.

Mecanismo De Acción

The mechanism of action of Sudan I-d5 involves its role as an internal standard in analytical methods. The deuterium atoms in this compound provide a distinct mass difference, allowing for accurate quantification and comparison with non-deuterated compounds. This is particularly useful in mass spectrometry, where the isotopic labeling helps in tracking and identifying the compound in complex mixtures .

Comparación Con Compuestos Similares

Similar Compounds

Sudan I: The non-deuterated form, used similarly in analytical applications.

Sudan II, III, IV: Other azo dyes with varying structures and applications.

Sudan Orange G: Another azo dye used in similar contexts.

Uniqueness

Sudan I-d5 is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy. This makes it particularly valuable in research and industrial applications where precise quantification is essential .

Actividad Biológica

Sudan I-d5, a deuterated form of the azo dye Sudan I, has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article explores the biological activity of this compound, including its metabolic pathways, genotoxic effects, and implications for human health.

Overview of this compound

This compound is an azo dye primarily used in industrial applications and as a colorant in food products. However, its structural similarity to other carcinogenic compounds raises concerns about its safety. The compound undergoes metabolic activation in the body, leading to the formation of reactive metabolites that can interact with cellular macromolecules.

Metabolic Activation

The metabolic pathways of this compound involve enzymatic oxidation primarily mediated by cytochrome P450 (CYP) enzymes. Studies have shown that CYP1A1 and CYP3A4 are significant enzymes involved in the oxidative metabolism of this compound, leading to the formation of the benzenediazonium ion, a reactive species capable of forming DNA adducts . The following table summarizes key metabolic pathways and their implications:

| Enzyme | Metabolite | Biological Activity |

|---|---|---|

| CYP1A1 | Benzenediazonium ion | Forms DNA adducts, mutagenic effects |

| CYP3A4 | Hydroxylated metabolites | Potentially carcinogenic |

| Peroxidases | Reactive species | Induces protein and RNA adduct formation |

Genotoxic Effects

Research indicates that this compound exhibits significant genotoxicity. In vitro studies using HepG2 cell lines have demonstrated that exposure to this compound results in DNA strand breaks and increased mutagenic activity . Comet assays further confirmed these findings, indicating that this compound can induce DNA damage at a cellular level.

Case Study: HepG2 Cell Line

In a controlled study involving HepG2 cells:

- Exposure Duration : 24 hours

- Concentration : 0.1 to 10 µM

- Findings :

- Increased frequency of DNA strand breaks.

- Elevated levels of mutagenicity as evidenced by increased mutation rates.

Carcinogenic Potential

This compound has been classified as a possible human carcinogen based on animal studies demonstrating tumor development in the liver and urinary bladder . The formation of covalent DNA adducts is believed to be a critical mechanism underlying its carcinogenicity.

Table: Summary of Carcinogenic Studies

| Study Type | Organism | Outcome |

|---|---|---|

| In vivo | Rats | Liver tumors observed after chronic exposure |

| In vivo | Mice | Urinary bladder tumors linked to Sudan I exposure |

| In vitro | HepG2 cells | Induction of genotoxic effects |

Propiedades

IUPAC Name |

1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIXHXHHPWVIL-RCQSQLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746791 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752211-63-5 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 752211-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Sudan I-d5, and what is it used for in research?

A1: this compound is a deuterated analog of Sudan I, a fat-soluble dye. While Sudan I itself is banned in food products due to its toxicity, its deuterated forms, like this compound, find use as internal standards in analytical chemistry, specifically in techniques like mass spectrometry.

Q2: How does using this compound as an internal standard improve the accuracy of measuring Sudan I in food samples?

A2: Using this compound enhances accuracy by acting as a reference point during analysis. Here's why:

- Compensation for Losses: During sample preparation, some analyte (Sudan I in this case) might be lost. Since this compound is added at the beginning and experiences the same processes, its measured loss helps researchers correct for losses in the original Sudan I, leading to more accurate quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.